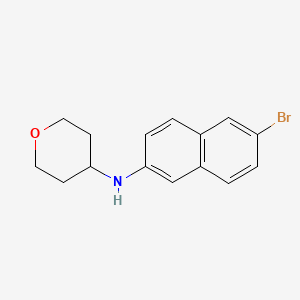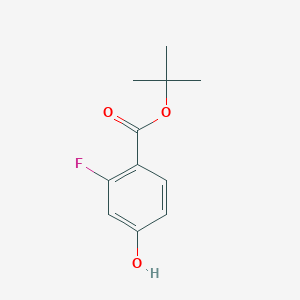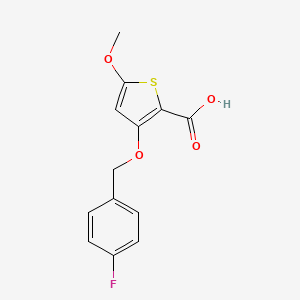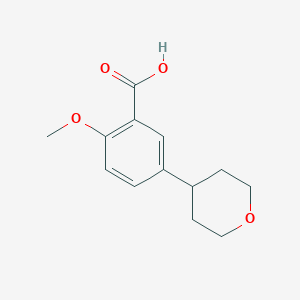
(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine: is an organic compound that features a brominated naphthalene ring and a tetrahydropyran ring connected through an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine typically involves the following steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromo-naphthalene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Tetrahydropyran Ring: The next step involves the formation of the tetrahydropyran ring. This can be done through a cyclization reaction using appropriate reagents and conditions.
Amination: The final step is the introduction of the amine group to connect the brominated naphthalene and tetrahydropyran rings. This can be achieved using amination reagents such as ammonia (NH3) or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthalene ring and tetrahydropyran ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-naphthalen-2-yl)-methanol: Shares the brominated naphthalene core but differs in the functional group attached.
(6-Bromo-naphthalen-2-yl)-carbamic acid tert-butyl ester: Another brominated naphthalene derivative with a different functional group.
(6-Bromo-naphthalen-2-yloxy)-acetic acid tert-butyl ester: Features a similar brominated naphthalene structure with an ester functional group.
Uniqueness
- The combination of the brominated naphthalene ring and tetrahydropyran ring connected through an amine group makes (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine unique. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H16BrNO |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
N-(6-bromonaphthalen-2-yl)oxan-4-amine |
InChI |
InChI=1S/C15H16BrNO/c16-13-3-1-12-10-15(4-2-11(12)9-13)17-14-5-7-18-8-6-14/h1-4,9-10,14,17H,5-8H2 |
InChI Key |
PGUQBKFAOBRUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)


![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)


![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)



